molecular formula C11H23Cl2N3O B7952237 N-Cyclopentyl-2-(piperazin-1-yl)acetamide dihydrochloride

N-Cyclopentyl-2-(piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B7952237
M. Wt: 284.22 g/mol
InChI Key: LFAXNPYWGZQALG-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-(piperazin-1-yl)acetamide dihydrochloride (CAS 946744-47-4) is a high-purity chemical compound with a molecular formula of C 11 H 23 Cl 2 N 3 O and a molecular weight of 284.23 g/mol . This dihydrochloride salt features a piperazine-acetamide scaffold, a structure recognized for its significance in medicinal chemistry research. The core piperazine-acetamide structure is associated with a range of bioactive properties. Scientific literature indicates that compounds sharing this structural motif have been investigated for their antimicrobial activity . For instance, certain disubstituted piperazines have demonstrated efficacy against bacterial strains such as Listeria monocytogenes and have shown promising activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, structural analogs of this compound are explored in various pharmacological contexts, including research into treating viral infections and cancer . The piperazine moiety itself is known to interact with a variety of biological targets, which can be leveraged in the design and development of new therapeutic agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry, or as a reference standard in biological screening assays to explore new antimicrobial or pharmacologically active molecules.

Properties

IUPAC Name

N-cyclopentyl-2-piperazin-1-ylacetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.2ClH/c15-11(13-10-3-1-2-4-10)9-14-7-5-12-6-8-14;;/h10,12H,1-9H2,(H,13,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAXNPYWGZQALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of Cyclopentylamine

Cyclopentylamine reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form N-cyclopentyl-2-chloroacetamide. The reaction is typically conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.

Cyclopentylamine+ClCH2COClEt3N, CH2Cl2N-Cyclopentyl-2-chloroacetamide\text{Cyclopentylamine} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{N-Cyclopentyl-2-chloroacetamide}

Key Parameters :

  • Temperature : 0–5°C

  • Yield : 85–90%

  • Purification : Recrystallization from ethanol/water (3:1 v/v).

Nucleophilic Substitution with Piperazine

The chloroacetamide intermediate undergoes nucleophilic substitution with piperazine in acetonitrile under reflux (82°C) for 12–16 hours. The dihydrochloride salt is formed by treating the free base with hydrochloric acid.

N-Cyclopentyl-2-chloroacetamide+PiperazineCH3CN, ΔN-Cyclopentyl-2-(piperazin-1-yl)acetamideHClDihydrochloride salt\text{N-Cyclopentyl-2-chloroacetamide} + \text{Piperazine} \xrightarrow{\text{CH}_3\text{CN, Δ}} \text{N-Cyclopentyl-2-(piperazin-1-yl)acetamide} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}

Optimized Conditions :

  • Solvent : Acetonitrile

  • Reaction Time : 12–16 hours

  • Salt Formation : 2 equiv. HCl in ethanol

  • Overall Yield : 72–78%.

Industrial-Scale Synthesis Using Continuous Flow Reactors

For large-scale production, continuous flow reactors enhance efficiency and reduce side products. A patented method involves:

Cyclization of Protected 1,2-Diamines

Protected 1,2-diamines react with 2-bromoethyldiphenylsulfonium triflate in tetrahydrofuran (THF) at 25°C. The reaction is catalyzed by lithium bis(trimethylsilyl)amide (LiHMDS), enabling rapid cyclization.

Advantages :

  • Residence Time : 30–45 minutes

  • Yield : 89–93%

  • Purity : >99% (by HPLC).

Deprotection and Salt Formation

The tert-butoxycarbonyl (Boc) protecting group is removed using hydrochloric acid in methanol, followed by salt formation with hydrogen chloride gas.

Palladium-Catalyzed Coupling for Functionalized Derivatives

In drug discovery, palladium-catalyzed coupling introduces substituents to the piperazine ring. For example, Suzuki-Miyaura coupling attaches aryl groups to enhance pharmacokinetic properties.

Reaction Protocol

A mixture of N-cyclopentyl-2-(piperazin-1-yl)acetamide, aryl boronic acid, and Pd(PPh₃)₄ in toluene/water (3:1) is heated at 110°C under microwave irradiation.

Representative Example :

  • Substrate : 4-Bromophenylboronic acid

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Yield : 65–70%.

Purification and Characterization

Chromatographic Purification

Column chromatography (silica gel, dichloromethane/methanol gradient) removes unreacted starting materials and byproducts.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.67 (m, cyclopentyl), 2.75–3.10 (m, piperazine), 3.95 (s, acetamide).

  • Mass Spectrometry :

    • HRMS (ESI+) : m/z 284.23 [M+H]⁺.

  • X-ray Crystallography : Confirms bond lengths and stereochemistry.

Comparative Analysis of Methods

Method Yield Purity Scalability Key Advantage
Two-Step Synthesis72–78%>95%ModerateCost-effective, minimal equipment
Continuous Flow89–93%>99%HighRapid, suitable for industrial use
Palladium-Catalyzed65–70%>90%LowEnables functionalization

Case Studies from Patent Literature

Patent WO2019150181A1: Optimized Coupling for Anticancer Agents

This patent describes coupling N-cyclopentyl-2-(piperazin-1-yl)acetamide with tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate using LiHMDS. The method achieves 91% yield and >99.5% purity after recrystallization.

Antivariant Synthesis for Phospholipase A2 Inhibition

A 2023 study modified the piperazine ring with a 2-hydroxyethyl group to enhance solubility. The dihydrochloride salt was synthesized in 76% yield via HCl gas treatment.

Challenges and Solutions in Synthesis

Byproduct Formation

Side products like N-alkylated piperazines arise during nucleophilic substitution. Solutions include:

  • Using excess piperazine (1.5–2.0 equiv.).

  • Low-temperature reactions (0–5°C) to suppress alkylation.

Salt Hygroscopicity

The dihydrochloride salt is hygroscopic, requiring storage under anhydrous conditions. Silica gel desiccants and nitrogen-filled packaging are recommended .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-(piperazin-1-yl)acetamide dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Chemical Properties and Structure

N-Cyclopentyl-2-(piperazin-1-yl)acetamide dihydrochloride has a molecular formula that contributes to its unique properties. The compound features a cyclopentyl group linked to a piperazine moiety and an acetamide functional group, with the dihydrochloride form enhancing its solubility in water. The molecular weight is approximately 284.23 g/mol, making it suitable for various pharmaceutical applications.

Medicinal Chemistry Applications

The primary applications of this compound are in the fields of medicinal chemistry and drug development . Its structure allows for interactions with various biological targets, making it a candidate for developing therapeutics aimed at neurological disorders.

Potential Therapeutic Uses

  • Neuropharmacology : Due to its structural characteristics, this compound may exhibit effects on neurotransmitter systems, potentially serving as a treatment for conditions such as depression or anxiety.
  • Phospholipidosis Research : Studies have indicated that compounds similar to this compound can inhibit lysosomal phospholipase A2 (PLA2G15), which is linked to drug-induced phospholipidosis—a condition characterized by the accumulation of phospholipids within lysosomes. This inhibition can be crucial in predicting drug toxicity during development .
  • Cancer Treatment : The compound's analogs have been explored as tankyrase inhibitors, which play a role in the Wnt signaling pathway associated with various cancers. By stabilizing Axin proteins, these compounds may enhance β-catenin degradation and thus inhibit tumor growth .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques, allowing for the production of high-purity compounds essential for research and pharmaceutical applications. The synthetic pathways often include:

  • Formation of the piperazine ring.
  • Attachment of the cyclopentyl group.
  • Acetamide formation followed by salt formation with hydrochloric acid.

These processes ensure that the compound retains its desired pharmacological properties while being amenable to further modifications.

Case Studies and Research Findings

Several studies have documented the effects and potential uses of this compound:

  • Inhibition Studies : Research has shown that compounds with similar structures can effectively inhibit PLA2G15 activity, suggesting that this compound might also possess similar inhibitory properties, which could be leveraged in drug development .
  • Cancer Therapeutics : Investigations into tankyrase inhibitors have revealed that compounds targeting this pathway can significantly affect tumor growth dynamics, providing insights into how N-Cyclopentyl derivatives might be utilized in oncology .

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations:

Core Structure : All compounds share a 2-(piperazin-1-yl)acetamide backbone, but substitutions at the acetamide nitrogen and piperazine ring dictate functional diversity.

2-Cyclopropyl-2-hydroxyethyl (target compound): This substituent introduces steric bulk and hydrogen-bonding capacity, which could modulate receptor binding kinetics . Anti-ischemic Activity: Ranolazine’s 2-methoxyphenoxypropyl group is critical for its metabolic modulation and sodium channel inhibition . Antihistamine Activity: Levocetirizine’s ethoxy-linked aromatic system enables selective H₁-receptor antagonism .

Biological Activity

N-Cyclopentyl-2-(piperazin-1-yl)acetamide dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C₁₃H₁₈Cl₂N₃O
  • Molecular Weight : Approximately 284.23 g/mol
  • Functional Groups : Contains a cyclopentyl group, a piperazine moiety, and an acetamide group.

The dihydrochloride form enhances its solubility in water, making it suitable for various pharmaceutical applications.

Potential Targets

The compound is investigated for its interactions with:

  • Serotonin Receptors : May influence mood and anxiety.
  • Dopamine Receptors : Potential implications in neuropsychiatric disorders.
  • Kinase Enzymes : Possible involvement in cancer treatment through modulation of cell signaling pathways .

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral properties. These effects are being explored for potential therapeutic applications against various pathogens.

Neuropharmacological Effects

The compound's unique structure suggests potential applications in neuropharmacology. Its ability to interact with neurotransmitter systems may provide avenues for treating conditions such as depression, anxiety, and other mood disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other piperazine derivatives:

Compound NameCAS NumberKey Features
N-Cyclopropyl-2-(piperazin-1-yl)acetamide4962600Contains a cyclopropyl group instead of cyclopentyl
N-Cyclopentyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide2685113Features additional hydroxyethyl substitution
N-Cyclopentyl-2-(4-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl)acetamide88052-29-3Contains a trimethoxyphenyl substituent

These variations illustrate how substituents around the piperazine core can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiviral Activity Study : A study demonstrated that derivatives of this compound showed significant antiviral activity against specific viral strains, suggesting potential use in antiviral therapies.
  • Neuropharmacological Research : In vitro studies indicated that the compound modulates serotonin receptor activity, which could be beneficial for developing treatments for mood disorders .
  • Kinase Inhibition Studies : Preliminary research suggests that this compound may inhibit certain kinases involved in cancer progression, highlighting its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are recommended for producing N-Cyclopentyl-2-(piperazin-1-yl)acetamide dihydrochloride with high yield and purity?

  • Methodological Answer : A two-step approach is commonly employed:

Acetylation : React cyclopentylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form N-cyclopentyl-2-chloroacetamide.

Nucleophilic Substitution : Substitute the chloride with piperazine under reflux in a polar aprotic solvent (e.g., acetonitrile).
Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol gradient) is critical. Final characterization should include 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm structure and purity (>95%) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination to resolve bond lengths, angles, and stereochemistry .
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks. IR spectroscopy can confirm amide C=O stretching (~1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of piperazine-acetamide derivatives?

  • Methodological Answer : Discrepancies in biological data (e.g., TRPC channel activation ) may arise from:
  • Assay Conditions : Compare cell lines (HEK293 vs. primary cells), incubation times, and compound concentrations.
  • Compound Stability : Test stability in buffer solutions (pH 7.4, 37°C) via HPLC over 24 hours.
  • Orthogonal Assays : Use calcium flux assays (FLIPR) and electrophysiology to cross-validate TRPC activation .

Q. What strategies are effective for identifying and quantifying synthetic impurities in this compound?

  • Methodological Answer :
  • HPLC-UV/MS : Use a C18 column (3.5 µm, 150 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Compare retention times with reference standards (e.g., Ranolazine-related impurities ).
  • Spiking Studies : Add known impurities (e.g., unreacted cyclopentylamine or piperazine byproducts) to quantify detection limits.
  • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .

Q. How can molecular modeling guide the design of derivatives targeting specific receptors (e.g., TRPC channels)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in TRPC3/6/7 homology models. Focus on piperazine-acetamide interactions with channel pore regions .
  • Structure-Activity Relationships (SAR) : Synthesize analogs with substituents on the cyclopentyl or piperazine rings. Test activity in dose-response assays to refine computational models.
  • Co-Crystallization : Attempt X-ray co-crystallization with target proteins (requires soluble TRPC extracellular domains) .

Data Contradiction Analysis

Q. How should researchers address variability in solubility and stability data across studies?

  • Methodological Answer :
  • Solubility Profiling : Use shake-flask method (pH 1–7.4) with HPLC quantification. Compare results with predicted logP values (e.g., ACD/Labs).
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions.
  • Hygroscopicity Testing : Expose the compound to 75% relative humidity (ICH Q1A) and monitor mass changes.

Key Research Tools

TechniqueApplicationReference
SHELX SuiteCrystal structure refinement
HPLC-UV/MSImpurity profiling
TRPC3/6/7 AssaysFunctional activity screening

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